![molecular formula C14H19N B2356044 3',4'-二氢-1'H-螺[环己烷-1,2'-喹啉] CAS No. 42899-94-5](/img/structure/B2356044.png)

3',4'-二氢-1'H-螺[环己烷-1,2'-喹啉]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

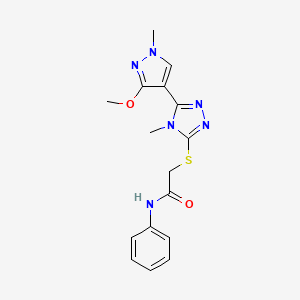

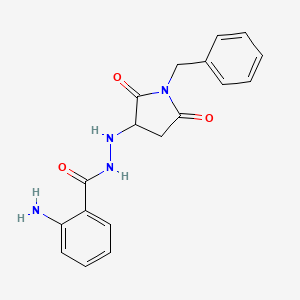

“3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]” is a chemical compound with the molecular formula C14H19N . It is a type of spiroheterocycle, which are widely represented not only among natural products, but also as medicinal compounds .

Synthesis Analysis

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gave 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . This product had a reactive carbonyl group at the β-position relative to the nitrogen atom, which was involved in cyclocondensation reactions .Chemical Reactions Analysis

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride is a key reaction in the synthesis of this compound . The presence of a free secondary amino group in 6-R1-4-R2-4-dimethyl-3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkanes] allowed them to be used in a similar reaction .科学研究应用

螺环二氢喹啉的化学和转化已对N-取代的螺环二氢喹啉进行研究,特别是1-(3-氰丙基)-3,4-二氢螺[喹啉-2,1′-环己烷],在强酸介质中研究了其转化性质。发现这些化合物在浓硫酸存在下经水解后生成γ-氨基酸。螺环二氢喹啉环还会重排,产生4-(2-氧代吡咯啉-1)螺[茚-1,1′-环己烷],产率较高,展示了一种创造结构独特化合物的潜在途径(Kouznetsov et al., 2003)。

螺环1H-喹啉衍生物的合成通过苯胺与特定催化剂反应合成了螺环1H-喹啉衍生物,包括3',4'-二氢-1'H-螺[环己烷-1,2'-喹啉],结果形成了对映异构体混合物。该过程涉及多个6π-电环重排和氢位移,表明这些化合物形成所必需的复杂反应机制(Walter, Sauter, & Winkler, 1992)。

作用机制

未来方向

The increased interest towards tetrahydroquinoline derivatives, which include “3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]”, is motivated first and foremost by their biological activity . Future research may focus on further exploring the medicinal properties of these compounds and developing new synthetic methodologies.

属性

IUPAC Name |

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJQRVJSXXFLEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2355961.png)

![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)

![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)

![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)

![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)

![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)